In-Depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid (CAS 389070-77-3)
In-Depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid (CAS 389070-77-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and experimental data for (2-Benzenesulfonylamino-acetylamino)acetic acid are limited. This guide provides a summary of known properties and presents a scientifically plausible, albeit hypothetical, synthesis protocol and discussion of potential biological activities based on established chemical principles and data from structurally related compounds.
Core Properties
(2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(phenylsulfonyl)glycylglycine, is a derivative of the dipeptide glycylglycine. While detailed experimental data is scarce, the fundamental properties have been reported by various chemical suppliers.
Table 1: Physicochemical Properties of (2-Benzenesulfonylamino-acetylamino)acetic acid
| Property | Value | Source |
| CAS Number | 389070-77-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₅S | [2][3] |
| Molecular Weight | 272.28 g/mol | [2] |
| IUPAC Name | (2-Benzenesulfonylamino-acetylamino)acetic acid | [3] |
| Known Uses | Ligand in Copper complexes | [1] |
Proposed Synthesis Protocol
Table 2: Materials and Reagents for Proposed Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |
| Glycylglycine | C₄H₈N₂O₃ | 132.12 | Starting material |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Sulfonylating agent |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | Base |
| Dioxane or Tetrahydrofuran (THF) | C₄H₈O₂ / C₄H₈O | 88.11 / 72.11 | Solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | Acid for workup |
| Deionized Water | H₂O | 18.02 | Solvent |
Detailed Experimental Methodology:
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Dissolution of Glycylglycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of glycylglycine in a 1:1 mixture of dioxane (or THF) and water. To this, add 2.2 equivalents of sodium hydroxide and stir until all solids have dissolved. Cool the reaction mixture to 0-5 °C in an ice bath.
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Addition of Benzenesulfonyl Chloride: Dissolve 1.1 equivalents of benzenesulfonyl chloride in a minimal amount of dioxane (or THF). Add this solution dropwise to the cooled glycylglycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl. A white precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield (2-Benzenesulfonylamino-acetylamino)acetic acid as a white solid.
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Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Proposed synthesis workflow for (2-Benzenesulfonylamino-acetylamino)acetic acid.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for (2-Benzenesulfonylamino-acetylamino)acetic acid, the benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry.[4] Derivatives containing this group have shown a wide range of therapeutic applications.[5]
Antimicrobial and Anti-inflammatory Potential
Numerous benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties.[5] The sulfonamide group can mimic the p-aminobenzoic acid (PABA) structure, leading to the inhibition of dihydropteroate synthase in bacteria, thus blocking folic acid synthesis and exhibiting antibacterial effects.
Furthermore, some sulfonamide-containing compounds are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases.[6] Given that (2-Benzenesulfonylamino-acetylamino)acetic acid possesses this key functional group, it is plausible that it could exhibit similar biological activities.
Hypothetical mechanism of action for potential biological activity.
Experimental Validation Workflow
To investigate the potential biological activities of (2-Benzenesulfonylamino-acetylamino)acetic acid, a standard screening workflow would be employed.
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In Vitro Antimicrobial Assays: The compound would be tested against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans, A. niger) to determine its Minimum Inhibitory Concentration (MIC).[5]
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In Vitro Anti-inflammatory Assays: The inhibitory activity against key inflammatory enzymes like COX-1 and COX-2 would be assessed to determine the IC₅₀ values.
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In Vivo Studies: If promising in vitro activity is observed, further studies in animal models of infection or inflammation would be warranted to evaluate efficacy and safety.
Proposed workflow for biological activity validation.
Conclusion
(2-Benzenesulfonylamino-acetylamino)acetic acid (CAS 389070-77-3) is a compound for which detailed, publicly available research is currently lacking. The information provided in this guide, including a proposed synthesis protocol and a discussion of potential biological activities, is based on established chemical principles and data from structurally analogous compounds. Further experimental investigation is required to fully characterize its properties and potential applications. This guide serves as a foundational resource to stimulate and direct future research into this compound.
References
- 1. (2-BENZENESULFONYLAMINO-ACETYLAMINO)-ACETIC ACID | 389070-77-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis And Structure-Activity Relationships Studies Of 4-((4-Hydroxy-3-Methoxybenzyl)Amino)Benzenesulfonamide Derivaties As Potent And Selective Inhibitors Of 12-Lipoxygenase | Semantic Scholar [semanticscholar.org]
